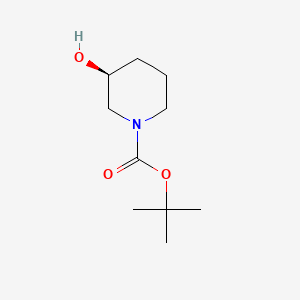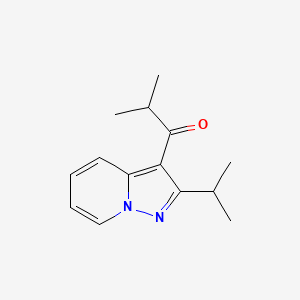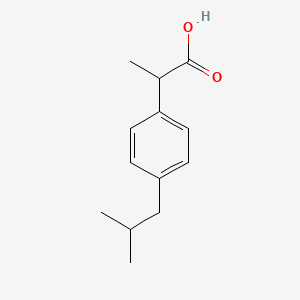![molecular formula C19H16BrNO2 B1674302 (3aR,4R,9bS)-4-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-3a,4,5,9b-テトラヒドロ-3H-シクロペンタ[c]キノリン CAS No. 1161002-05-6](/img/structure/B1674302.png)
(3aR,4R,9bS)-4-(6-ブロモ-1,3-ベンゾジオキソール-5-イル)-3a,4,5,9b-テトラヒドロ-3H-シクロペンタ[c]キノリン
概要
説明
G15 is a high-affinity and selective antagonist of the G-protein-coupled estrogen receptor (GPER), also known as GPR30. This compound has a dissociation constant (Ki) of approximately 20 nanomolar, indicating its strong binding affinity to GPER. G15 is notable for its ability to inhibit the actions of estrogen without affecting the classical estrogen receptors, ERα and ERβ .
科学的研究の応用
G15 has a wide range of applications in scientific research, including:
Chemistry: G15 is used as a tool compound to study the role of GPER in various chemical processes.
Biology: In biological research, G15 helps elucidate the functions of GPER in cellular signaling and physiology.
Medicine: G15 is investigated for its potential therapeutic applications, particularly in diseases where GPER is implicated, such as cancer and cardiovascular diseases.
Industry: G15 is used in the development of new drugs and therapeutic agents targeting GPER.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of G15 involves several key steps, typically starting with commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of G15 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the scalability of the reactions, the availability of starting materials, and the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
G15 undergoes several types of chemical reactions, including:
Oxidation: G15 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on G15, potentially altering its biological activity.
Substitution: G15 can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in a variety of analogs with different functional groups.
作用機序
G15 exerts its effects by binding to GPER, thereby inhibiting its activation by estrogen. This blockade prevents the downstream signaling pathways that are typically activated by GPER, such as the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels. By inhibiting these pathways, G15 can modulate various physiological processes, including cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
G1: Another GPER agonist with similar binding affinity but opposite functional effects.
Estradiol: A natural estrogen that activates both classical estrogen receptors and GPER.
Tamoxifen: A selective estrogen receptor modulator that can also interact with GPER.
Uniqueness of G15
G15 is unique in its high selectivity for GPER without affecting ERα and ERβ. This selectivity makes it a valuable tool for studying the specific roles of GPER in various biological processes and for developing targeted therapies that minimize off-target effects.
特性
IUPAC Name |
(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-15-9-18-17(22-10-23-18)8-14(15)19-13-6-3-5-11(13)12-4-1-2-7-16(12)21-19/h1-5,7-9,11,13,19,21H,6,10H2/t11-,13-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLTZIVRJAPVPH-MJLGCCKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



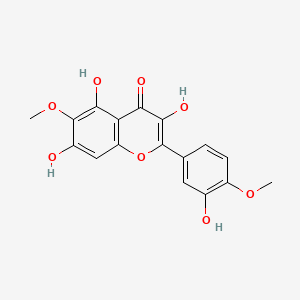
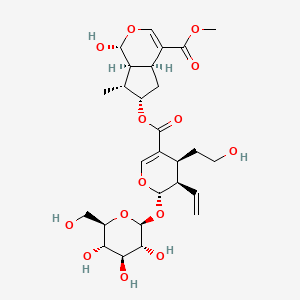
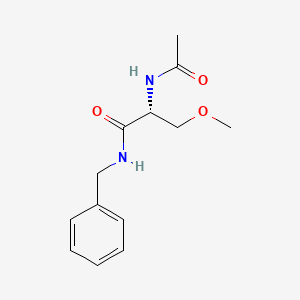
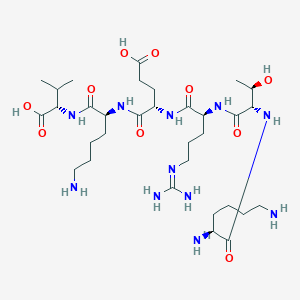


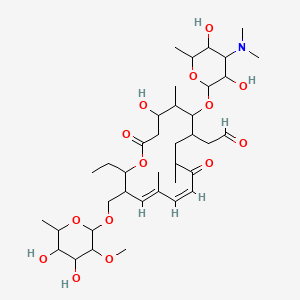
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)
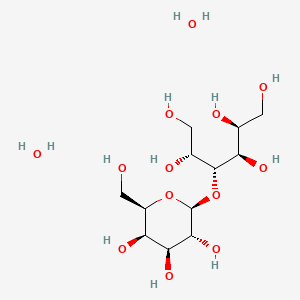

![N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide](/img/structure/B1674236.png)
